molecular formula C5H6N4O2 B102879 2-Methyl-5-nitropyrimidin-4-amine CAS No. 15579-59-6

2-Methyl-5-nitropyrimidin-4-amine

Cat. No. B102879
CAS RN: 15579-59-6
M. Wt: 154.13 g/mol
InChI Key: VKDYBDCMXKTJCE-UHFFFAOYSA-N
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Description

“2-Methyl-5-nitropyrimidin-4-amine” is a chemical compound with the molecular formula C5H6N4O2 and a molecular weight of 154.12674 . It is also known by several synonyms such as 2-amino-4-methyl-5-nitropyridine, 2-amino-5-nitro-4-picoline, 4-methyl-5-nitro-2-pyridinamine, and others . This compound has been used in the preparation of matrix mixtures required to study new technical developments for direct tissue analysis of peptides .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-nitropyrimidin-4-amine” can be represented by the SMILES string CC1=CC (=NC=C1 [N+] (=O) [O-])N . Unfortunately, specific details about the molecular structure analysis of this compound were not found in the search results.

Scientific Research Applications

Precursor for Functionalized Nitroenamines

2-Methyl-5-nitropyrimidin-4-amine has been identified as an effective precursor in the synthesis of functionalized nitroenamines. This compound, when reacted with primary amines, yields nitroenamines with a carbamoyl group, demonstrating its utility in synthetic chemistry (Nishiwaki et al., 2000).

Synthesis of Heterocyclic Systems

This compound is instrumental in the synthesis of novel heterocyclic systems, such as 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline. The versatility in creating diverse derivatives through reactions with amines showcases its significant role in developing new compounds for various applications (Banihashemi et al., 2020).

Role in the Synthesis of Agonists

2-Methyl-5-nitropyrimidin-4-amine analogs have been evaluated for their agonistic activities, specifically against human GPR119. These studies highlight the compound's potential in the development of pharmacologically active agents (Yang et al., 2013).

Synthesis of Pyrimidine Derivatives

The compound plays a crucial role in the synthesis of various pyrimidine derivatives. These derivatives are formed through reactions with carbonyl compounds, leading to the creation of functionalized 4-aminopyridines and other related structures (Nishiwaki et al., 2003).

Future Directions

While specific future directions for “2-Methyl-5-nitropyrimidin-4-amine” were not found in the search results, there is ongoing research in the field of pyrimidine derivatives. These compounds are being studied for their potential applications in various areas, including drug design and controlled drug delivery systems .

properties

IUPAC Name

2-methyl-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c1-3-7-2-4(9(10)11)5(6)8-3/h2H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDYBDCMXKTJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300927
Record name 2-Methyl-5-nitro-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitropyrimidin-4-amine

CAS RN

15579-59-6
Record name 2-Methyl-5-nitro-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15579-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-nitro-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Liu, Q Dang, Z Wei, H Zhang… - Journal of Combinatorial …, 2005 - ACS Publications
Purine analogues exhibiting a wide range of pharmacological activities have been considered a privileged structure in medicinal chemistry. In addition, the purine core consisting of four …
Number of citations: 30 pubs.acs.org
RJ Chorvat, R Bakthavatchalam, JP Beck… - Journal of medicinal …, 1999 - ACS Publications
… A solution of 4-[2-bromo-4-(1-methylethyl)phenyl]-6-[1-(N,N-dimethylcarboxamido)butylamino]-2-methyl-5-nitropyrimidin-4-amine (650 mg, 1.32 mmol) in THF (5 mL) was treated with a …
Number of citations: 85 pubs.acs.org
D Huang, L Huang, Q Zhang, J Li - European Journal of Medicinal …, 2017 - Elsevier
Over expression of c-Met tyrosine kinase is known to promote tumorigenesis and metastasis, as well as to cause therapeutic resistance. Herein a series of novel 6,11-dihydro-5H-benzo[…
Number of citations: 15 www.sciencedirect.com

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